4-[(4-butoxyphenyl)methyl]morpholine
Description
4-[(4-Butoxyphenyl)methyl]morpholine is a morpholine derivative characterized by a para-butoxyphenylmethyl substituent attached to the morpholine nitrogen. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, serves as a versatile scaffold in medicinal chemistry due to its balanced solubility and hydrogen-bonding capabilities . The butoxy group (-O-(CH₂)₃CH₃) at the para position of the benzyl moiety enhances lipophilicity and electronic effects, distinguishing it from analogs with smaller or electron-withdrawing substituents.
Properties
IUPAC Name |
4-[(4-butoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-3-10-18-15-6-4-14(5-7-15)13-16-8-11-17-12-9-16/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZAGQBRGGNDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-butoxyphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-butoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-butoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(4-butoxyphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-butoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include morpholine derivatives with varying substituents on the phenyl ring. A comparative analysis is provided below:
Notes:
- The butoxy group confers the highest lipophilicity (LogP ~3.5), favoring interactions with hydrophobic biological targets.
- Methoxy and methyl groups balance solubility and lipophilicity, while halogens (Cl, F) introduce polarizable or dipole interactions.
Antimicrobial Activity
- Butoxy Derivative : Demonstrates broad-spectrum antimicrobial activity due to its ability to disrupt microbial membranes via hydrophobic interactions .
- Chloro and Bromo Analogs : Exhibit stronger antimicrobial effects attributed to halogen bonding with bacterial enzymes (e.g., 4-[(4-bromophenyl)sulfonyl]morpholine in ).
- Methoxy Derivative : Shows antifungal properties, likely through hydrogen bonding with fungal cell wall components .
Receptor Binding and Enzyme Inhibition
- The butoxy group’s electron-donating nature enhances binding to receptors requiring electron-rich aromatic systems (e.g., serotonin receptors) .
- Chlorophenyl derivatives inhibit kinases via halogen bonds, as seen in 4-(4-Chlorophenethyl)morpholine’s interaction with ATP-binding pockets .
Therapeutic Potential
- Butoxy Derivative : Investigated for topical applications (e.g., dermatological infections) and CNS drug delivery due to blood-brain barrier penetration .
- Fluoro and Methyl Analogs : Explored in neuroprotective and anticancer research, respectively .
Key Studies
- : Halogenated analogs (Cl, Br) show distinct binding modes in enzyme inhibition studies, highlighting substituent-dependent mechanisms .
Challenges and Opportunities
- Toxicity : High lipophilicity in butoxy derivatives may lead to off-target effects, necessitating prodrug strategies .
- Optimization : Hybrid derivatives (e.g., combining butoxy with sulfonyl groups) could balance solubility and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
